Octyl sulfoxide

Description

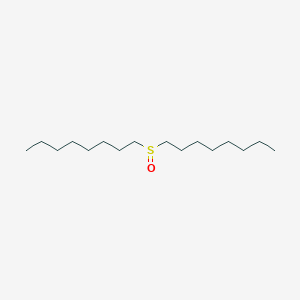

Structure

3D Structure

Properties

IUPAC Name |

1-octylsulfinyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCFQNQVNVMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173615 | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-89-6 | |

| Record name | 1-(Octylsulfinyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbisoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL3KXH5FFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Di-n-octyl Sulfoxide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyl sulfoxide, a member of the sulfoxide family of organosulfur compounds, is a molecule of growing interest in various scientific domains, including materials science and drug development. Its amphiphilic nature, stemming from the polar sulfoxide group and the long, nonpolar octyl chains, imparts unique physicochemical properties that make it a candidate for applications such as a solvent, a surfactant, and a potential modulator of biological membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of di-n-octyl sulfoxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities.

Chemical and Physical Properties

Di-n-octyl sulfoxide is a white to almost white crystalline solid at room temperature.[1][2] Its structure consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-octyl chains.

Table 1: Physical and Chemical Properties of Di-n-octyl Sulfoxide

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₄OS | [3] |

| Molecular Weight | 274.51 g/mol | |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 71.0 to 75.0 °C | |

| Solubility | Soluble in dichloromethane | |

| CAS Number | 1986-89-6 | [3] |

| IUPAC Name | 1-(octylsulfinyl)octane | [3] |

Experimental Protocols

Synthesis of Di-n-octyl Sulfoxide

The most common method for the synthesis of di-n-octyl sulfoxide is the oxidation of its corresponding sulfide, di-n-octyl sulfide.[4] A general and effective method utilizes hydrogen peroxide as the oxidant in an acidic medium.[4]

Protocol: Oxidation of Di-n-octyl Sulfide with Hydrogen Peroxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-octyl sulfide (1 equivalent) in glacial acetic acid.[4]

-

Oxidation: Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide (1 equivalent) to the stirred solution at room temperature.[4] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as dichloromethane.[4]

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1] The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Characterization Techniques

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized di-n-octyl sulfoxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For long-chain dialkyl sulfoxides like di-n-propyl sulfoxide, the protons on the carbons alpha to the sulfoxide group typically appear as a multiplet in the range of δ 2.5-2.7 ppm in CDCl₃.[5] The carbons alpha to the sulfoxide group in di-n-propyl sulfoxide show a chemical shift around δ 54 ppm.[5] Similar shifts would be expected for di-n-octyl sulfoxide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic absorption band for sulfoxides is the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹.[6]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of dialkyl sulfoxides often shows fragmentation patterns involving cleavage of the C-S bond and rearrangements.[7]

Potential Biological Activity and Applications

While specific studies on the biological activity of di-n-octyl sulfoxide are limited, its structural features suggest potential applications in drug development, primarily related to its amphiphilic nature.

Interaction with Cell Membranes

Long-chain alkyl compounds are known to interact with and insert into lipid bilayers, the primary components of cell membranes.[8] The two octyl chains of di-n-octyl sulfoxide could anchor the molecule within the hydrophobic core of the membrane, while the polar sulfoxide group would reside near the polar head groups of the phospholipids. This interaction could potentially disrupt the membrane organization, leading to increased membrane fluidity and permeability.[7][9][10]

Transdermal Permeation Enhancement

Dimethyl sulfoxide (DMSO), the smallest member of the sulfoxide family, is a well-known transdermal penetration enhancer used in pharmaceutical formulations.[6][11][12][13][14] Its mechanism of action involves disruption of the stratum corneum lipid barrier.[14] Given its structural similarity, di-n-octyl sulfoxide, with its long alkyl chains, may also exhibit permeation-enhancing properties, potentially facilitating the delivery of therapeutic agents through the skin.

Cytotoxicity

The potential for di-n-octyl sulfoxide to interact with and disrupt cell membranes also suggests that it may exhibit cytotoxic effects, particularly at higher concentrations. Studies on DMSO have shown dose-dependent cytotoxicity against various cancer cell lines.[2][3][15][16][17][18] The lytic effect of surfactants on cell membranes is a known mechanism of cytotoxicity, and the amphiphilic nature of di-n-octyl sulfoxide could lead to similar effects.

Visualizations

Experimental Workflow: Synthesis and Purification of Di-n-octyl Sulfoxide

Caption: Workflow for the synthesis and purification of di-n-octyl sulfoxide.

Logical Relationship: Potential Mechanism of Membrane Interaction

Caption: Potential mechanism of di-n-octyl sulfoxide interaction with a lipid bilayer.

References

- 1. rsc.org [rsc.org]

- 2. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines | Semantic Scholar [semanticscholar.org]

- 3. Cytotoxicity of dimethyl sulfoxide and antineoplastic combinations against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells | PLOS One [journals.plos.org]

- 8. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 9. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. hmdb.ca [hmdb.ca]

- 16. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Di-n-octyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-octyl sulfoxide (C₁₆H₃₄OS) is an organosulfur compound featuring a central sulfinyl group flanked by two n-octyl chains. While it shares structural similarities with the well-studied dimethyl sulfoxide (DMSO), its longer alkyl chains impart distinct physical and chemical properties, influencing its applications in various scientific and industrial fields, including as a solvent, extractant, and potential therapeutic agent. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical characteristics of di-n-octyl sulfoxide, drawing upon available data for the sulfoxide functional group and related molecules to build a detailed molecular portrait.

Molecular Structure and Bonding

The molecular structure of di-n-octyl sulfoxide is characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-octyl hydrocarbon chains. The sulfur atom in a sulfoxide is chiral when the two organic substituents are different; however, in the symmetrical di-n-octyl sulfoxide, the sulfur atom is achiral.

The geometry around the sulfur atom is trigonal pyramidal, a consequence of the presence of a lone pair of electrons on the sulfur atom, in addition to the S=O and two S-C bonds. This arrangement is consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.

The Sulfoxide Functional Group

The nature of the sulfur-oxygen bond in sulfoxides is a subject of ongoing discussion, often described as a resonance hybrid of a double bond and a dative covalent bond. This results in a highly polar S=O bond with a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This polarity is a key determinant of the physicochemical properties of sulfoxides, including their high boiling points and miscibility with a range of solvents.

Bond Lengths and Angles

| Parameter | Typical Value |

| S=O Bond Length | 1.49 - 1.53 Å |

| C-S Bond Length | ~1.80 Å |

| C-S-C Bond Angle | 97 - 100° |

| O-S-C Bond Angle | 106 - 108° |

| C-C Bond Length (alkyl chain) | ~1.54 Å |

| C-H Bond Length (alkyl chain) | ~1.09 Å |

| C-C-C Bond Angle (alkyl chain) | ~109.5° |

Note: These are typical values based on related sulfoxide structures and may vary slightly for di-n-octyl sulfoxide.

Physicochemical Properties

The long n-octyl chains in di-n-octyl sulfoxide significantly influence its physical properties, making it a more nonpolar and viscous compound compared to its short-chain analogue, DMSO.

| Property | Value |

| Molecular Formula | C₁₆H₃₄OS |

| Molecular Weight | 274.51 g/mol |

| Melting Point | 71-73 °C |

| Boiling Point | ~399 °C (predicted) |

| Density | ~0.91 g/cm³ (predicted) |

| Appearance | White to off-white crystalline solid |

Synthesis of Di-n-octyl Sulfoxide

Di-n-octyl sulfoxide can be synthesized through the oxidation of its corresponding sulfide, di-n-octyl sulfide. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in an appropriate solvent.

General Experimental Protocol for Synthesis

Materials:

-

Di-n-octyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid (glacial)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-octyl sulfide in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting sulfide.

-

Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure di-n-octyl sulfoxide.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for di-n-octyl sulfoxide.

Spectroscopic Characterization

The structure of di-n-octyl sulfoxide can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1070 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the alkyl chains around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different protons in the n-octyl chains. The protons on the carbon adjacent to the sulfoxide group (α-protons) will be the most deshielded and will appear as a multiplet further downfield compared to the other methylene protons of the octyl chains. The terminal methyl group will appear as a triplet at the most upfield position.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the n-octyl chain. The carbon atom directly bonded to the sulfur (α-carbon) will be the most deshielded and will appear at the lowest field.

Applications and Future Directions

The unique combination of a polar sulfoxide head and long, nonpolar alkyl tails gives di-n-octyl sulfoxide amphiphilic character, making it a subject of interest in various applications:

-

Extraction Chemistry: It has been investigated for the extraction of metal ions from aqueous solutions.

-

Solvent Properties: Its high boiling point and thermal stability make it a potential solvent for high-temperature reactions.

-

Drug Development: Sulfoxide-containing molecules are present in several pharmaceuticals. The lipophilic nature of the octyl chains in di-n-octyl sulfoxide could be exploited in drug delivery systems or as a component of topical formulations to enhance skin penetration.

Further research is warranted to fully elucidate the crystal structure of di-n-octyl sulfoxide through X-ray diffraction, which would provide definitive data on its bond lengths and angles. Additionally, computational studies could offer deeper insights into its electronic structure and conformational flexibility, aiding in the rational design of new applications for this versatile molecule.

Molecular Structure of Di-n-octyl Sulfoxide:

Caption: 2D representation of di-n-octyl sulfoxide.

Synthesis of Chiral Octyl Sulfoxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are a pivotal class of organic compounds, distinguished by a stereogenic sulfur atom. Their unique stereochemical properties make them invaluable as chiral auxiliaries in asymmetric synthesis and as key structural motifs in a variety of biologically active molecules and pharmaceuticals.[1][2][3][4] The octyl chain, with its lipophilic nature, can significantly influence the pharmacological properties of a molecule, making the synthesis of chiral octyl sulfoxide derivatives a topic of considerable interest in medicinal chemistry and drug development.

This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral this compound derivatives. It includes detailed experimental protocols for key synthetic strategies, a comparative summary of quantitative data, and visualizations of the underlying synthetic pathways. The primary focus is on three well-established and effective methods: the Andersen synthesis using chiral auxiliaries, metal-catalyzed asymmetric oxidation, and biocatalytic oxidation.

Core Synthetic Methodologies

The synthesis of enantiomerically enriched octyl sulfoxides can be broadly categorized into three main approaches:

-

The Andersen Synthesis (Chiral Auxiliary-Based) : This classical and reliable method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically a menthyl sulfinate, with an organometallic reagent.[3][4][5] The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for excellent stereocontrol.[4]

-

Metal-Catalyzed Asymmetric Oxidation : This is one of the most direct and widely used methods for preparing chiral sulfoxides. It involves the oxidation of a prochiral sulfide using a stoichiometric or catalytic amount of a chiral metal complex.[1] Titanium and vanadium complexes, in particular, have proven to be highly effective for this transformation.[1][6][7] The Kagan-Modena oxidation, which utilizes a titanium-diethyl tartrate complex, is a landmark example of this approach.[1]

-

Biocatalytic Asymmetric Oxidation : Leveraging the high selectivity of enzymes, this method offers an environmentally benign route to chiral sulfoxides.[8][9] Oxidative enzymes such as monooxygenases and peroxidases can catalyze the enantioselective oxidation of sulfides, often with high yields and excellent enantiomeric excess.[8][10]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the synthesis of chiral this compound derivatives and related compounds using the aforementioned methodologies.

| Method | Substrate | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Metal-Catalyzed Oxidation | Methyl n-Octyl Sulfide | (R)-Methyl n-Octyl Sulfoxide | Chiral Titanium Complex | 63 | Not specified in abstract | [11] |

| Biocatalytic Oxidation | n-Octyl Methyl Sulfide | Chiral n-Octyl Methyl Sulfoxide | Flavin-Cyclodextrin Conjugate | Not specified | Not specified | [12] |

| Andersen Synthesis | (-)-Menthyl (S)-p-toluenesulfinate | (+)-Ethyl p-tolyl sulfoxide | EtMgBr | High | High | [4] |

| Vanadium-Catalyzed Oxidation | Alkyl Aryl Sulfides | Chiral Alkyl Aryl Sulfoxides | Vanadium-Salan Complex | High | High | [6][7] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Andersen Synthesis of a Chiral Alkyl p-Tolyl Sulfoxide (General Procedure)

This protocol is based on the classical Andersen synthesis, which utilizes a diastereomerically pure menthyl sulfinate.

Materials:

-

(-)-Menthyl (S)-p-toluenesulfinate

-

Octylmagnesium bromide (or other suitable Grignard reagent)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of the Grignard reagent (e.g., octylmagnesium bromide, 1.2 eq) in diethyl ether is added dropwise to the stirred solution of the sulfinate ester.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the enantiomerically pure chiral this compound.

Protocol 2: Vanadium-Catalyzed Asymmetric Oxidation of an Alkyl Aryl Sulfide (General Procedure)

This protocol is a general representation of a vanadium-catalyzed asymmetric sulfoxidation.

Materials:

-

Alkyl aryl sulfide (e.g., octyl phenyl sulfide)

-

Chiral Schiff base ligand

-

Vanadyl acetylacetonate [VO(acac)₂]

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous chloroform or dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chiral Schiff base ligand (1.0-5.0 mol%) and VO(acac)₂ (1.0-5.0 mol%) in chloroform at 0 °C is added the alkyl aryl sulfide (1.0 eq).

-

Aqueous hydrogen peroxide (1.1-1.5 eq) is added dropwise to the stirred mixture over a period of several hours using a syringe pump to minimize over-oxidation to the sulfone.

-

The reaction is stirred at 0 °C until the starting sulfide is consumed, as monitored by TLC.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude sulfoxide is purified by column chromatography on silica gel to yield the enantiomerically enriched product.

Protocol 3: Biocatalytic Oxidation of a Dialkyl Sulfide (General Procedure)

This protocol outlines a general procedure for the enzymatic oxidation of a sulfide using a whole-cell biocatalyst.

Materials:

-

Dialkyl sulfide (e.g., n-octyl methyl sulfide)

-

Whole-cell biocatalyst (e.g., Rhodococcus sp.) expressing a suitable monooxygenase

-

Growth medium (e.g., LB broth)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Glucose (or other carbon source)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The biocatalyst is cultured in a suitable growth medium to a desired cell density.

-

The cells are harvested by centrifugation and resuspended in a buffer solution containing a carbon source like glucose.

-

The sulfide substrate, dissolved in a minimal amount of a water-miscible co-solvent if necessary, is added to the cell suspension. For water-insoluble substrates, a biphasic system (e.g., n-octane-water) can be employed.[13]

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking to ensure adequate aeration.

-

The progress of the reaction (conversion and enantiomeric excess) is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

-

Once the desired conversion is reached, the reaction is stopped, and the mixture is extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting chiral sulfoxide is purified by column chromatography.

Mandatory Visualizations

Caption: Key synthetic routes to chiral octyl sulfoxides.

Caption: Workflow for the Andersen synthesis.

Caption: General workflow for asymmetric oxidation.

Conclusion

The synthesis of chiral this compound derivatives is a well-established field with several robust and high-yielding methodologies. The choice of synthetic route—be it the classic Andersen synthesis, metal-catalyzed oxidation, or a biocatalytic approach—will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the required level of enantiopurity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for selecting and implementing the most suitable method for their specific needs. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for novel or complex substrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]

- 7. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Sulfoxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Highly enantioselective oxidation of phenyl methyl sulfide and its derivatives into optically pure (S)-sulfoxides with Rhodococcus sp. CCZU10-1 in an n-octane-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Micellar Properties of Octyl Sulfoxide Surfactants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core micellar properties of octyl sulfoxide surfactants. Non-ionic surfactants are of significant interest in pharmaceutical and biotechnological applications due to their mildness and ability to stabilize proteins and solubilize drugs. This compound, with its polar sulfoxide head group and an eight-carbon alkyl chain, represents a structurally simple yet versatile example of this class of surfactants. This document details its synthesis, critical micelle concentration (CMC), aggregation number, Krafft temperature, and the thermodynamics of its micellization, alongside relevant experimental protocols.

Core Micellar and Physicochemical Properties

This compound is a non-ionic surfactant characterized by a polar sulfoxide group and a hydrophobic octyl tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding sulfide. For instance, octyl methyl sulfoxide can be prepared by the dropwise addition of tert-butyl hypochlorite to a methanol solution of octyl methyl sulfide at low temperatures (below 0°C). Following the reaction, purification is achieved by removing by-products and recrystallizing the crude product from a suitable solvent mixture, such as petroleum ether with a small amount of ethanol.[1] The purity of the final product is typically verified by ensuring the absence of a minimum in the surface tension versus concentration curve around the critical micelle concentration.[1]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. For octyl methyl sulfoxide (OMS), the CMC can be determined by measuring the surface tension of its aqueous solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

The CMC of octyl methyl sulfoxide is dependent on temperature. From the data presented in the study by Aratono et al. (1995), the CMC values at different temperatures have been determined from the intersection of the two linear portions of the surface tension versus molality curves.

Table 1: Critical Micelle Concentration (CMC) of Octyl Methyl Sulfoxide at Various Temperatures

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (mmol/kg) |

| 15 | 288.15 | 25.5 |

| 20 | 293.15 | 25.8 |

| 25 | 298.15 | 26.2 |

| 30 | 303.15 | 26.6 |

| 35 | 308.15 | 27.0 |

Data extracted from graphical representations in Aratono et al. (1995).

Aggregation Number

Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant exists predominantly as hydrated crystals, and micelle formation is limited. For many non-ionic surfactants with shorter alkyl chains, such as octyl derivatives, the Krafft temperature is typically low, often below 0°C, indicating good solubility and micelle-forming ability at common working temperatures. For instance, for 3-(alkyldimethylammonio)-1-propanesulfonates with an octyl (C8) chain, the Krafft temperature is 0°C.[2]

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind surfactant self-assembly. The key thermodynamic parameters are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

For octyl methyl sulfoxide, the enthalpy of micelle formation has been evaluated from the temperature dependence of the CMC. The micellization process for this surfactant is endothermic, with a positive enthalpy change.[1] This indicates that the process is entropically driven, a hallmark of the hydrophobic effect where the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in the overall entropy of the system.

Table 2: Thermodynamic Parameters of Micellization for Octyl Methyl Sulfoxide

| Temperature (°C) | Temperature (K) | Enthalpy of Micelle Formation (ΔH°mic) (kJ/mol) |

| 25 | 298.15 | 2.5 |

Data extracted from graphical representations in Aratono et al. (1995).

Experimental Protocols

Accurate determination of the micellar properties of this compound requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, beyond which it remains relatively constant.

Materials and Equipment:

-

High-purity this compound

-

High-purity water (e.g., distilled and deionized)

-

Tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

-

Thermostatically controlled water bath

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC. A series of solutions of varying concentrations are then prepared by serial dilution of the stock solution.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.

-

Measurement:

-

Equilibrate the surfactant solution to the desired temperature using the thermostatically controlled water bath.

-

Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

-

Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[3]

-

Workflow for CMC Determination by Surface Tension:

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe molecule by a quencher molecule within the micellar environment.

Materials and Equipment:

-

This compound

-

High-purity water

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium chloride or coumarin 153)

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a stock solution of the quencher.

-

Prepare a series of surfactant solutions at a concentration significantly above the CMC, each containing a constant, low concentration of the probe.

-

To these solutions, add varying concentrations of the quencher.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (I) of each sample at the emission maximum of the probe. The fluorescence intensity in the absence of the quencher (I0) is also measured.

-

-

Data Analysis:

-

The aggregation number (Nagg) can be determined using the following equation, which is derived from Poisson statistics for the distribution of the quencher among the micelles: ln(I0/I) = [Quencher]micelle / [Micelle]

-

The concentration of micelles ([Micelle]) can be expressed as: [Micelle] = (Ctotal - CMC) / Nagg

-

By plotting ln(I0/I) against the concentration of the quencher in the micelles, a linear relationship is obtained, and the aggregation number can be calculated from the slope.[4]

-

Caption: Illustrative diagram of a drug delivered by an this compound micelle inhibiting a kinase cascade.

This technical guide provides a foundational understanding of the micellar properties of this compound surfactants. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences. Further research to precisely determine the aggregation number and Krafft temperature of various this compound derivatives will enhance their applicability in advanced formulations and research applications.

References

In-depth Technical Guide: Critical Micelle Concentration (CMC) of Octyl Sulfoxide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octyl sulfoxide in aqueous solutions. Due to the limited availability of a precise, publicly cited CMC value for this compound in pure aqueous solution within the scope of this search, this guide offers a framework for its determination, including detailed experimental protocols and comparative data for structurally analogous surfactants.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1][2] Below the CMC, surfactant molecules primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases and reaches the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles in the bulk solution. At concentrations above the CMC, the monomer concentration remains relatively constant at the CMC value.[1]

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and cluster together to form the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding water.[3] This self-assembly process is crucial for the various applications of surfactants, including solubilization of poorly water-soluble drugs, detergency, and in the formation of emulsions and foams.

Quantitative Data for this compound and Analogs

A definitive, publicly available value for the critical micelle concentration of unsubstituted this compound in pure aqueous solution could not be identified in the reviewed literature. However, data for structurally similar surfactants, particularly other non-ionic surfactants with an eight-carbon alkyl chain, can provide a valuable point of reference. The CMC is influenced by the structure of both the hydrophobic tail and the hydrophilic head group.

| Surfactant Name | Structure | Type | CMC (mM in water at 25°C) |

| This compound (estimated) | CH₃(CH₂)₇S(O)CH₃ | Non-ionic | Value not found |

| n-Octyl-β-D-glucopyranoside | C₈H₁₇O-Glc | Non-ionic | ~20-25 |

| Penta(ethylene glycol) monooctyl ether (C8E5) | C₈H₁₇(OCH₂CH₂)₅OH | Non-ionic | 9.7 |

| Octylphenol Ethoxylate (Triton X-100) | C₈H₁₇-Ph-(OCH₂CH₂)₉.₅OH | Non-ionic | ~0.2-0.9 |

| Sodium Octyl Sulfate | CH₃(CH₂)₇OSO₃⁻Na⁺ | Anionic | ~130-160 |

Note: The CMC values for analogous surfactants are provided for comparative purposes. The actual CMC of this compound may vary.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. The most common methods include surface tensiometry, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy.

Surface Tensiometry

This is a primary and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with surfactant monomers, and any additional surfactant forms micelles in the bulk solution.[4]

Detailed Protocol (Wilhelmy Plate Method):

-

Preparation of Surfactant Solutions:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. It is crucial to use high-purity water and clean glassware to avoid contaminants that can affect surface tension.

-

-

Instrumentation and Calibration:

-

Use a surface tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate).

-

Before each measurement, thoroughly clean the Wilhelmy plate by rinsing it with a suitable solvent (e.g., ethanol or acetone) followed by deionized water, and then flaming it to red heat to remove any organic residues.

-

Calibrate the instrument according to the manufacturer's instructions, usually with deionized water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).

-

-

Measurement Procedure:

-

Pour a sample of the surfactant solution into a clean, temperature-controlled sample vessel.

-

Suspend the clean Wilhelmy plate from the microbalance of the tensiometer.

-

Raise the sample vessel until the surface of the liquid just touches the bottom edge of the plate.

-

The tensiometer will measure the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once the reading has stabilized.

-

Repeat the measurement for each of the prepared surfactant solutions, starting from the lowest concentration and progressing to the highest.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments.

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low solubility in water. When micelles are formed, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum.

Detailed Protocol (Using Pyrene as a Probe):

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The organic solvent should be allowed to evaporate completely.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each surfactant solution. The excitation wavelength for pyrene is typically around 334 nm.

-

Record the emission spectra over a range of approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

The pyrene monomer fluorescence spectrum shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm is sensitive to the polarity of the probe's microenvironment.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

In the absence of micelles (below CMC), the I₁/I₃ ratio is high, corresponding to a polar environment. As micelles form, pyrene partitions into the non-polar micellar core, and the I₁/I₃ ratio decreases.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Visualizations

Micelle Formation Principle

References

thermodynamics of octyl sulfoxide micelle formation

An In-depth Technical Guide to the Thermodynamics of Octyl Sulfoxide Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic principles governing the formation of micelles by this compound in aqueous solutions. It includes quantitative thermodynamic data derived from experimental studies, detailed experimental protocols for key analytical techniques, and logical diagrams to illustrate the underlying thermodynamic relationships and workflows.

Core Principles of Micellization

The self-assembly of amphiphilic molecules like this compound into micelles is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions. This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). The thermodynamics of this phenomenon are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components, as described by the fundamental Gibbs-Helmholtz equation:

ΔGmic = ΔHmic - TΔSmic

For micellization to be spontaneous, ΔGmic must be negative. The primary driving force for this process is the hydrophobic effect. When individual surfactant molecules (unimers) are dispersed in water, the water molecules form ordered "cages" around the hydrophobic octyl chains. The formation of micelles sequesters these chains away from the water, releasing the ordered water molecules and leading to a significant increase in the overall entropy of the system (a large, positive ΔSmic). This favorable entropic change is typically the dominant contributor to the negative ΔGmic, often overcoming a positive (endothermic) enthalpy change (ΔHmic) associated with the disruption of water structure and steric interactions in the micelle.[1][2]

The relationship between these thermodynamic parameters dictates the spontaneity of micelle formation.

Quantitative Thermodynamic Data

The thermodynamic parameters for the micellization of n-octyl methyl sulfoxide (OMS) have been determined experimentally. The following table summarizes the Critical Micelle Concentration (CMC), Enthalpy of Micellization (ΔHmic), Gibbs Free Energy of Micellization (ΔGmic), and Entropy of Micellization (TΔSmic) at various temperatures. Data is derived from surface tension measurements.[3]

| Temperature (K) | CMC (mmol/kg) | ΔHmic (kJ/mol) | ΔGmic (kJ/mol) | TΔSmic (kJ/mol) |

| 288.15 | 25.5 | 6.8 | -20.0 | 26.8 |

| 293.15 | 25.8 | 7.5 | -20.4 | 27.9 |

| 298.15 | 26.2 | 8.2 | -20.8 | 29.0 |

| 303.15 | 26.7 | 8.9 | -21.2 | 30.1 |

| 308.15 | 27.2 | 9.5 | -21.6 | 31.1 |

Note: ΔGmic was calculated using the pseudo-phase separation model equation ΔGmic ≈ RT ln(XCMC), where XCMC is the mole fraction of the surfactant at the CMC. TΔSmic was calculated using the Gibbs-Helmholtz equation.

Experimental Protocols

Accurate determination of thermodynamic parameters requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) and Surface Tensiometry are two powerful methods for characterizing surfactant micellization.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy) upon micelle formation or dissociation, allowing for the simultaneous determination of CMC and ΔHmic in a single experiment.[4][5]

Objective: To determine the CMC and ΔHmic of this compound.

Materials & Equipment:

-

Isothermal Titration Calorimeter

-

High-purity n-octyl methyl sulfoxide

-

Degassed, deionized water (or appropriate buffer)

-

Precision balance and volumetric flasks

Methodology:

-

Solution Preparation:

-

Prepare a high-concentration solution of this compound (e.g., 20-30 times the expected CMC) in deionized water. This will be the "injectant" solution.

-

Fill the calorimeter's sample cell with the same deionized water used for the injectant solution.

-

Thoroughly degas both solutions under vacuum to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 298.15 K) and allow the instrument to equilibrate.

-

Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 300-400 RPM).

-

-

Titration:

-

Perform an initial small injection (e.g., 1-2 µL) to eliminate artifacts from the syringe placement, and discard this data point.

-

Execute a series of precisely controlled injections (e.g., 20-40 injections of 5-10 µL each) of the concentrated this compound solution into the sample cell. Allow sufficient time between injections (e.g., 180-300 seconds) for the signal to return to baseline.

-

-

Data Analysis:

-

The raw data will be a plot of thermal power (µJ/s) versus time. Integrate the area under each injection peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant (kJ/mol) against the total surfactant concentration in the cell.

-

The resulting isotherm will show a distinct transition. Below the CMC, the heat change corresponds to the dilution of monomers. As the concentration crosses the CMC, the heat change reflects the formation of micelles. The inflection point of this transition curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔHmic).[4][5]

-

Protocol 2: Surface Tensiometry

This classic method determines the CMC by identifying the concentration at which the surface tension of the solution ceases to decrease significantly.[3]

Objective: To determine the CMC of this compound by measuring surface tension.

Materials & Equipment:

-

Tensiometer (using Du Noüy ring or Wilhelmy plate method)

-

High-purity n-octyl methyl sulfoxide

-

High-purity water (e.g., Milli-Q)

-

A series of clean glass vessels

-

Precision balance and volumetric flasks

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound at a concentration well above the expected CMC.

-

Create a series of dilutions from the stock solution, spanning a wide concentration range both below and above the expected CMC.

-

-

Instrument Calibration and Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of the pure water first.

-

Proceed to measure the surface tension of each prepared this compound solution, starting from the most dilute and progressing to the most concentrated.

-

Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) between each measurement to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

-

The plot will typically show two distinct regions with different slopes. In the pre-micellar region, surface tension decreases sharply as surfactant monomers populate the air-water interface. In the post-micellar region, the interface becomes saturated, and the surface tension remains relatively constant.

-

The CMC is determined from the intersection of the two lines fitted to these distinct regions.

-

References

Solubility of Octyl Sulfoxide in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of various octyl sulfoxide compounds in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also offers detailed experimental protocols for determining solubility, enabling researchers to generate empirical data for their specific applications.

Introduction to Octyl Sulfoxides

Octyl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group flanked by at least one octyl group. The specific structure can vary, leading to different physicochemical properties, including solubility. This guide focuses on three primary forms of this compound encountered in research and industrial applications:

-

n-Octyl Sulfoxide of Isosafrole (CAS 120-62-7): Also known as piperonyl sulfoxide, this compound has been historically used as a pesticide synergist.

-

Di-n-octyl Sulfoxide (CAS 1986-89-6): A symmetrical sulfoxide with two octyl chains.

-

3-Chloropropyl this compound (CAS 3569-57-1): A functionalized sulfoxide used as a chemical intermediate.

The solubility of these compounds is a critical parameter in various applications, including formulation development, reaction chemistry, and biological assays.

Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for the three this compound compounds. It is important to note that comprehensive quantitative data is sparse in the public domain, and the information provided should be considered as a guideline. Experimental determination is recommended for precise applications.

Table 1: Solubility of n-Octyl Sulfoxide of Isosafrole (CAS 120-62-7)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | < 0.1 mg/mL | 22.2 | [1] |

| Petroleum Ether | Mixture | Nonpolar | Insoluble | Not Specified | [1] |

| Alcohol (general) | ROH | Polar Protic | Soluble | Not Specified | [1] |

| Other Organic Solvents | - | - | Generally Soluble | Not Specified | [1] |

Table 2: Solubility of Di-n-octyl Sulfoxide (CAS 1986-89-6)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Not Specified |

Note: Further quantitative data for di-n-octyl sulfoxide in common laboratory solvents was not found in the surveyed literature.

Table 3: Solubility of 3-Chloropropyl this compound (CAS 3569-57-1)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | Limited Solubility | Not Specified | |

| Ethanol | C₂H₅OH | Polar Protic | High Solubility | Not Specified | |

| Acetone | C₃H₆O | Polar Aprotic | High Solubility | Not Specified | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | High Solubility | Not Specified |

Note: "High Solubility" and "Limited Solubility" are qualitative descriptors found in the literature; precise numerical values were not available.

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, the following detailed protocols are provided for the experimental determination of solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard."

Methodology:

-

Preparation: Add an excess amount of the this compound compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Syringe filters with a pore size of 0.45 µm or smaller are recommended to remove all undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in dimethyl sulfoxide (DMSO).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Monitoring: After a short incubation period (e.g., 1-2 hours), inspect the wells for the formation of a precipitate. This can be done visually or, more accurately, using nephelometry (light scattering) or turbidimetry (light absorption).

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

The solubility of octyl sulfoxides is governed by the principle of "like dissolves like." Key factors include:

-

Polarity: The sulfoxide group is polar, which can impart some solubility in polar solvents. However, the long octyl chain(s) are nonpolar and dominate the overall character of the molecule, leading to better solubility in less polar organic solvents.

-

Hydrogen Bonding: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents like alcohols.

-

Molecular Structure: The presence of additional functional groups, such as the piperonyl group in the isosafrole derivative or the chloro group in 3-chloropropyl this compound, will significantly influence the polarity and, consequently, the solubility profile.

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

Conclusion

References

An In-depth Technical Guide to the Polarity of the Sulfoxide Functional Group

For Researchers, Scientists, and Drug Development Professionals

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom (R-S(=O)-R'), is a cornerstone in modern chemistry, particularly in the realm of drug design and materials science. Its significance stems from a unique electronic structure that imparts a strong polarity, profoundly influencing the physicochemical properties of molecules in which it resides. This guide provides a detailed exploration of the sulfoxide group's polarity, supported by quantitative data, experimental methodologies, and logical frameworks.

Electronic Structure and the Origin of Polarity

The polarity of the sulfoxide group is a direct consequence of the nature of the sulfur-oxygen (S-O) bond. This bond is best described as a resonance hybrid of two principal forms: a neutral double-bonded structure and a dipolar structure with a positive charge on the sulfur atom and a negative charge on the oxygen atom.[1] The significant difference in electronegativity between sulfur (2.58) and oxygen (3.44) leads to a substantial polarization of this bond.[2]

The S-O bond has both electrostatic and covalent character, resulting in a significant dipole moment with the negative charge centered on the oxygen atom.[3] This charge separation is a defining feature of the sulfoxide group. While the IUPAC recommends using the expanded octet double-bond structure for simplicity, the dipolar resonance form is crucial for understanding the group's high polarity.[3] The sulfur atom in a sulfoxide is pyramidal, and when the two organic substituents (R and R') are different, the sulfur atom becomes a chiral center.[3]

Quantitative Measures of Polarity

The high polarity of the sulfoxide group is quantitatively expressed by its large dipole moment. Dimethyl sulfoxide (DMSO), a widely used aprotic solvent, serves as a prime example, exhibiting a dipole moment of approximately 3.96 to 4.1 D.[4][5][6][7] This high value is a testament to the significant charge separation within the S-O bond. The polarity of sulfoxides contributes to their high dielectric constants, making them excellent solvents for a wide range of polar and nonpolar compounds.[5][8]

| Compound | Dipole Moment (Debye, D) | Dielectric Constant (ε) | Reference |

| Dimethyl Sulfoxide (DMSO) | 3.96 D | 47.2 at 20°C | [4] |

| Dimethyl Sulfide | 1.55 D | 6.70 | [9] |

| Acetone | 2.88 D | 20.7 | |

| Water | 1.85 D | 80.1 | |

| Sulfuric Acid Monomer | 2.9643 D | - | [10] |

Table 1: Comparison of Dipole Moments and Dielectric Constants.

Consequences of Polarity: Intermolecular Interactions

The pronounced polarity of the sulfoxide group dictates its interactions with other molecules, playing a crucial role in its function as a solvent and a pharmacophore.

Hydrogen Bonding: The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor.[[“]] This ability to form hydrogen bonds is fundamental to the solubility of sulfoxide-containing compounds in protic solvents like water and their interactions with biological macromolecules.[12][13] For instance, studies on DMSO-water mixtures reveal strong hydrogen bonding between the sulfoxide oxygen and water molecules.[14] This interaction is stronger than typical hydrogen bonds, such as those between water molecules themselves.[4]

Solvation Properties: The amphiphilic nature of molecules like DMSO, with a highly polar sulfinyl group and nonpolar methyl groups, allows it to dissolve a wide array of substances.[12] This makes sulfoxides versatile solvents in organic synthesis, drug formulation, and biological assays.[7][15]

Role in Drug Design and Development

The polarity of the sulfoxide group is a key feature leveraged by medicinal chemists.[16] Introducing a sulfoxide can increase the polarity of a drug candidate, which can in turn improve its aqueous solubility and overall pharmacokinetic profile.[9] The sulfone group, a related functionality, is also used to modulate lipophilicity and improve ADME (absorption, distribution, metabolism, and excretion) properties.[17]

Several approved drugs and clinical candidates contain the sulfoxide motif.[18] For example, the proton pump inhibitor esomeprazole utilizes a chiral sulfoxide. The polarity and hydrogen bonding capacity of this group are critical for its interaction with its biological target.

Experimental Protocols for Polarity Assessment

The polarity of a sulfoxide-containing molecule can be assessed through various experimental techniques. A common method to quantify the overall polarity and lipophilicity of a compound, which is heavily influenced by polar functional groups, is the determination of the octanol-water partition coefficient (LogP).

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Solutions:

-

Prepare a stock solution of the sulfoxide-containing compound in n-octanol. The concentration should be accurately known and within the linear range of the analytical method.

-

Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

-

Equilibration:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase (typically a 1:1 or 1:2 volume ratio).

-

Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases. Allow the layers to separate completely.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]water).

-

Conclusion

The polarity of the sulfoxide functional group is a multifaceted property originating from its unique electronic structure. This high polarity, quantified by a large dipole moment, governs its intermolecular interactions, particularly its strong ability to accept hydrogen bonds. These characteristics make sulfoxides invaluable in various scientific disciplines, from their use as versatile solvents to their strategic incorporation into pharmaceutical agents to optimize drug properties. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals aiming to harness the full potential of this important functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. Illustrated Glossary of Organic Chemistry - Sulfoxide [chem.ucla.edu]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 6. dimethyl sulfoxide [stenutz.eu]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Quantifying Hydrogen-Bond Populations in Dimethyl Sulfoxide/Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfoxide | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]

- 16. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Octyl Sulfoxide

This technical guide provides a comprehensive overview of octyl sulfoxide, a term that can refer to several distinct chemical compounds. This document will primarily focus on di-n-octyl sulfoxide as a representative example, while also providing key information on other relevant octyl sulfoxides to aid researchers, scientists, and drug development professionals in their work.

Identification of this compound Variants

The term "this compound" is not specific to a single chemical structure. Depending on the context, it can refer to at least three different compounds, each with its own unique CAS number and IUPAC name.

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| Di-n-octyl sulfoxide | 1-octylsulfinyloctane | 1986-89-6 | C16H34OS |

| Sulfoxide | 5-(2-octylsulfinylpropyl)-1,3-benzodioxole | 120-62-7 | C18H28O3S |

| 3-Chloropropyl this compound | 1-(3-chloropropane-1-sulfinyl)octane | 3569-57-1 | C11H23ClOS |

Di-n-octyl Sulfoxide: A Detailed Profile

Di-n-octyl sulfoxide is a symmetrical sulfoxide that serves as a good model for understanding the properties and applications of long-chain alkyl sulfoxides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of di-n-octyl sulfoxide.

| Property | Value | Reference |

| Molecular Weight | 274.51 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [1][2] |

| Melting Point | 71 °C | [1] |

| Boiling Point | 399.9 ± 11.0 °C (Predicted) | [1] |

| Density | 0.908 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in dichloromethane | [1] |

Synthesis of Di-n-octyl Sulfoxide

The synthesis of di-n-octyl sulfoxide typically involves the oxidation of the corresponding sulfide, di-n-octyl sulfide. A general and mild method for this transformation is the use of sodium metaperiodate in an aqueous medium. This method is known for producing high yields of sulfoxides with minimal contamination from the starting sulfide or over-oxidized sulfone products.[3]

Experimental Protocol: General Synthesis of Sulfoxides via Oxidation

This protocol is adapted from a general method for the preparation of sulfoxides and can be applied to the synthesis of di-n-octyl sulfoxide with appropriate modifications for scale and substrate properties.[3]

Materials:

-

Di-n-octyl sulfide

-

Sodium metaperiodate (NaIO4)

-

Water

-

Methylene chloride (CH2Cl2) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Activated carbon

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve the starting sulfide in a suitable solvent mixture (e.g., water/methanol for insoluble sulfides).

-

Cool the mixture in an ice bath.

-

Add powdered sodium metaperiodate (approximately 1.05 equivalents) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours (e.g., 15 hours) until the reaction is complete (monitor by TLC or other appropriate analytical technique).

-

Filter the reaction mixture to remove the sodium iodate byproduct. Wash the filter cake with the organic solvent used for extraction.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts and treat with activated carbon to remove colored impurities, if necessary.

-

Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfoxide.

-

The crude product can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of Di-n-octyl Sulfoxide

References

Enantioselective Oxidation of Octyl Sulfide to Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are valuable building blocks in organic synthesis, serving as chiral auxiliaries and key intermediates in the preparation of pharmaceuticals and agrochemicals. The enantioselective oxidation of prochiral sulfides represents the most direct and atom-economical route to access these enantiopure compounds. This technical guide provides an in-depth overview of the core methodologies for the enantioselective oxidation of octyl sulfide, a representative dialkyl sulfide, to its corresponding sulfoxide. The guide details experimental protocols for prominent catalytic systems, presents a comparative analysis of their performance through structured data tables, and illustrates key mechanistic pathways and workflows using Graphviz diagrams.

Key Catalytic Systems and Methodologies

The enantioselective oxidation of sulfides is predominantly achieved through metal-based catalysts, with titanium and vanadium complexes being the most extensively studied and applied. Additionally, biocatalytic approaches offer a green and highly selective alternative.

Titanium-Catalyzed Sulfoxidation (Kagan-Sharpless and Modena Protocols)

The use of titanium complexes with chiral ligands, particularly diethyl tartrate (DET), is a cornerstone of asymmetric sulfoxidation. The two most prominent methods are the Kagan-Sharpless and the Modena protocols.

The Kagan-Sharpless protocol typically employs a stoichiometric amount of the chiral titanium complex, prepared in situ from titanium(IV) isopropoxide and (R,R)- or (S,S)-DET, with tert-butyl hydroperoxide (TBHP) as the oxidant. A key modification to this protocol involves the addition of water, which has been shown to enhance enantioselectivity.

The Modena protocol utilizes a catalytic amount of the titanium complex, often with cumyl hydroperoxide (CHP) as the oxidant, which can lead to higher enantiomeric excesses (ee) for certain substrates.[1][2] A modification of the Modena protocol by Scettri and coworkers using furyl or cumyl hydroperoxides has shown high enantioselectivity for the oxidation of alkyl sulfides.[3]